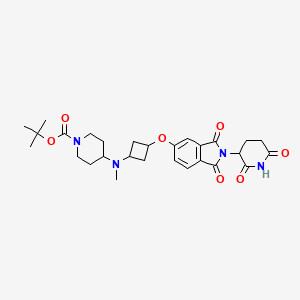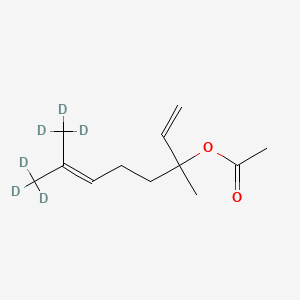
Rhodamine B hexyl ester (perchlorate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodamine B hexyl ester (perchlorate) is a cell-permeant, orange-fluorescent dye primarily used for labeling mitochondria in live cells . This compound is a derivative of rhodamine B, a well-known fluorescent dye, and is characterized by its ability to selectively localize in mitochondria due to its positive charge . The compound’s fluorescence properties make it highly valuable in various scientific research applications, particularly in the fields of biology and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B hexyl ester (perchlorate) typically involves the esterification of rhodamine B with hexanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The resulting compound is then purified and converted to its perchlorate salt form .
Industrial Production Methods: Industrial production of Rhodamine B hexyl ester (perchlorate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Rhodamine B hexyl ester (perchlorate) primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Rhodamine B hexyl ester (perchlorate) include oxidizing agents, reducing agents, and various nucleophiles . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted rhodamine derivatives .
Aplicaciones Científicas De Investigación
Rhodamine B hexyl ester (perchlorate) has a wide range of applications in scientific research:
Mecanismo De Acción
Rhodamine B hexyl ester (perchlorate) exerts its effects by selectively localizing in mitochondria due to its positive charge . The compound interacts with mitochondrial membranes, allowing it to stain mitochondria with orange fluorescence . This selective localization is facilitated by organic cation transporters (OCTs), which transport the compound into the mitochondria . The fluorescence properties of the compound enable researchers to visualize and study mitochondrial function and dynamics in live cells .
Comparación Con Compuestos Similares
- Rhodamine 110
- Tetramethylrhodamine (TAMRA)
- X-rhodamines (e.g., Texas Red)
Comparison: Rhodamine B hexyl ester (perchlorate) is unique in its ability to selectively localize in mitochondria and its orange fluorescence properties . Compared to other rhodamine derivatives, it offers distinct advantages in terms of photostability and resistance to photodegradation . Additionally, its spectral properties are similar to those of TRITC, making it a convenient choice for various applications .
Propiedades
Fórmula molecular |
C34H43ClN2O7 |
|---|---|
Peso molecular |
627.2 g/mol |
Nombre IUPAC |
[6-(diethylamino)-9-(2-hexoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C34H43N2O3.ClHO4/c1-6-11-12-15-22-38-34(37)28-17-14-13-16-27(28)33-29-20-18-25(35(7-2)8-3)23-31(29)39-32-24-26(19-21-30(32)33)36(9-4)10-5;2-1(3,4)5/h13-14,16-21,23-24H,6-12,15,22H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
DXVRSHBOEZJXMB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)









![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)

